molecular formula C26H34N2O6 B11164401 N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11164401
M. Wt: 470.6 g/mol
InChI Key: FUCOAYIAWPBVSC-UHFFFAOYSA-N
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Description

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines elements of isoquinoline and chromen, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps typically include:

    Preparation of 4A-Hydroxy-Decahydroisoquinoline: This intermediate can be synthesized through the hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.

    Synthesis of 8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl: This chromen derivative can be prepared via the cyclization of appropriate precursors in the presence of catalysts.

    Coupling Reaction: The final step involves coupling the two intermediates using reagents such as acyl chlorides or anhydrides under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4A-Hydroxy-Decahydroisoquinolin-2-Yl)-2-Oxoethyl]-2-[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetamide
  • N-[2-(4A-Hydroxy-Decahydroisoquinolin-2-Yl)-2-Oxoethyl]-2-[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetamide

Uniqueness

The uniqueness of N-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2-[(8-METHYL-2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDE lies in its specific combination of isoquinoline and chromen structures, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C26H34N2O6

Molecular Weight

470.6 g/mol

IUPAC Name

N-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C26H34N2O6/c1-3-6-18-13-24(31)34-25-17(2)21(9-8-20(18)25)33-16-22(29)27-14-23(30)28-12-11-26(32)10-5-4-7-19(26)15-28/h8-9,13,19,32H,3-7,10-12,14-16H2,1-2H3,(H,27,29)

InChI Key

FUCOAYIAWPBVSC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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